molecular formula C16H29N2O8P B15354321 Oseltamivir-13C2,d3 Phosphate

Oseltamivir-13C2,d3 Phosphate

Cat. No.: B15354321
M. Wt: 413.39 g/mol
InChI Key: JBTFXCKJYNSRNQ-ZHDDORMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-13C2,d3 Phosphate: is a stable isotope-labeled derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is labeled with carbon-13 (13C) and deuterium (D) to facilitate research studies, particularly in understanding metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-13C2,d3 Phosphate involves the incorporation of stable isotopes into the molecular structure of Oseltamivir. This typically requires specialized chemical reactions that introduce 13C and D atoms into the compound. The process involves multiple steps, including the use of labeled starting materials and reagents to ensure the incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The production process also includes purification steps to remove any impurities and ensure the compound meets quality standards for research use.

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-13C2,d3 Phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically used to modify the compound for research purposes or to study its metabolic fate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions include various labeled metabolites of Oseltamivir, which are used to study the compound's metabolic pathways and pharmacokinetics. These products help researchers understand how the compound is processed in the body and its potential effects.

Scientific Research Applications

Oseltamivir-13C2,d3 Phosphate is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and pharmacokinetics. It is used in chemistry to study reaction mechanisms and kinetics, in biology to understand cellular processes, in medicine to investigate drug metabolism and efficacy, and in industry for quality control and environmental studies.

Mechanism of Action

Oseltamivir-13C2,d3 Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme of influenza viruses. This inhibition prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. The compound targets the neuraminidase enzyme, which is essential for the virus's life cycle.

Comparison with Similar Compounds

Oseltamivir-13C2,d3 Phosphate is compared with other similar compounds, such as Zanamivir and Peramivir, which also inhibit neuraminidase. The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise research studies. Other similar compounds may not have this labeling, making this compound particularly valuable for metabolic and pharmacokinetic research.

List of Similar Compounds

  • Zanamivir

  • Peramivir

  • Laninamivir

  • Baloxavir marboxil

Properties

Molecular Formula

C16H29N2O8P

Molecular Weight

413.39 g/mol

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium

InChI

InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;

InChI Key

JBTFXCKJYNSRNQ-ZHDDORMASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

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